2'-Bromo-2,2,2,3'-tetrafluoroacetophenone 2'-Bromo-2,2,2,3'-tetrafluoroacetophenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20429472
InChI: InChI=1S/C8H3BrF4O/c9-6-4(2-1-3-5(6)10)7(14)8(11,12)13/h1-3H
SMILES:
Molecular Formula: C8H3BrF4O
Molecular Weight: 271.01 g/mol

2'-Bromo-2,2,2,3'-tetrafluoroacetophenone

CAS No.:

Cat. No.: VC20429472

Molecular Formula: C8H3BrF4O

Molecular Weight: 271.01 g/mol

* For research use only. Not for human or veterinary use.

2'-Bromo-2,2,2,3'-tetrafluoroacetophenone -

Specification

Molecular Formula C8H3BrF4O
Molecular Weight 271.01 g/mol
IUPAC Name 1-(2-bromo-3-fluorophenyl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C8H3BrF4O/c9-6-4(2-1-3-5(6)10)7(14)8(11,12)13/h1-3H
Standard InChI Key WPCATNMOEIZEOJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)Br)C(=O)C(F)(F)F

Introduction

2'-Bromo-2,2,2,3'-tetrafluoroacetophenone is a halogenated aromatic ketone with the molecular formula C9H5BrF4O. It is characterized by a bromine atom at the 2' position and four fluorine atoms attached to the acetophenone framework. This compound is part of the broader category of fluorinated organic compounds and has gained attention for its unique chemical properties and potential applications in organic synthesis, materials science, and pharmaceutical research.

Structural Features

The molecular structure of 2'-Bromo-2,2,2,3'-tetrafluoroacetophenone includes:

  • A bromine atom at the 2' position of the phenyl ring.

  • Three fluorine atoms attached to the α-carbon of the ketone group.

  • An additional fluorine atom at the 3' position on the phenyl ring.

Synthesis

The synthesis of 2'-Bromo-2,2,2,3'-tetrafluoroacetophenone typically involves bromination of 2,2,2-trifluoroacetophenone using brominating agents under controlled conditions. The reaction is carefully monitored to ensure selective substitution at the desired position.

General Reaction Scheme:

C8H5F3O (Trifluoroacetophenone)+Br2C9H5BrF4O (Target Compound)\text{C8H5F3O (Trifluoroacetophenone)} + Br_2 \rightarrow \text{C9H5BrF4O (Target Compound)}

This method leverages the electron-withdrawing effects of fluorine atoms to direct bromination selectively.

Organic Synthesis

  • Intermediate for Fluorinated Compounds: The compound's highly reactive nature makes it a valuable precursor for synthesizing complex fluorinated molecules.

  • Pharmaceutical Research: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. As such, this compound is studied for its potential role in drug development.

Materials Science

  • Halogen Chemistry: Due to its unique halogenation pattern, it is used in exploring new materials with tailored electronic or optical properties.

Reactivity Profile

The combination of bromine and multiple fluorine atoms contributes to:

  • High Electrophilicity: Facilitates reactions such as nucleophilic substitution.

  • Selective Reactivity: Electron-withdrawing effects from fluorine atoms enhance reaction specificity.

Experimental studies show that reactions involving this compound often proceed with high selectivity due to these electronic effects.

Nuclear Magnetic Resonance (NMR)

  • Proton NMR (1^11H-NMR): Displays characteristic signals corresponding to aromatic protons.

  • Fluorine NMR (19^{19}19F-NMR): Provides insights into the environment of fluorine atoms within the molecule.

Infrared Spectroscopy (IR)

  • Key Absorptions:

    • Carbonyl stretch (C=OC=O) around 1700 cm1^{-1}.

    • C-F stretches between 1000–1400 cm1^{-1}.

These spectroscopic techniques confirm the compound's identity and provide detailed structural information.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator